5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile
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Overview
Description
5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring fused to a pyridine ring, with various substituents such as amino, chlorophenyl, and dicarbonitrile groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a carbonyl compound to form a thiazolidine ring. This reaction is usually carried out under acidic or basic conditions.
Cyclization with Pyridine: The thiazolidine intermediate is then reacted with a pyridine derivative to form the fused thiazolidino[3,2-a]pyridine ring system. This step often requires the use of a dehydrating agent to facilitate cyclization.
Introduction of Substituents: The final step involves the introduction of the amino, chlorophenyl, and dicarbonitrile groups through various substitution reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazolidine or pyridine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in biological research.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: The compound can influence gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-7-(4-bromophenyl)-2-[(4-bromophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile
- 5-Amino-7-(4-methylphenyl)-2-[(4-methylphenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile
Uniqueness
The uniqueness of 5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile lies in its specific substituents, which impart distinct chemical and biological properties. The presence of chlorophenyl groups, in particular, may enhance its biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H12Cl2N4OS |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(2Z)-5-amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C22H12Cl2N4OS/c23-14-5-1-12(2-6-14)9-18-21(29)28-20(27)16(10-25)19(17(11-26)22(28)30-18)13-3-7-15(24)8-4-13/h1-9,19H,27H2/b18-9- |
InChI Key |
VAMXNSAQFSUZDS-NVMNQCDNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)Cl)C#N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)Cl)C#N)N)Cl |
Origin of Product |
United States |
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